6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-3-4-9-5-10-11-6-8(2)7-13(10)12-9/h5,8,11H,3-4,6-7H2,1-2H3 |
InChI Key |
OKVHGLSNMKDKSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2CC(CNC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Biselectrophilic Compounds with NH-3-Aminopyrazoles
The predominant method for synthesizing pyrazolo[1,5-a]pyrimidines, including derivatives like the target compound, involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles:
- Starting Materials: 1,3-Diketones, keto esters, or their derivatives (e.g., ethyl acetoacetate, ethyl β-ketoesters).
- Reaction Conditions: Acidic media, typically using sulfuric acid (H₂SO₄) as a catalyst and acetic acid (AcOH) as solvent, at room temperature or mild heating.
- Mechanism: The process involves initial condensation of the 1,3-dicarbonyl compound with the amino group of the pyrazole derivative, followed by intramolecular cyclization to form the fused heterocyclic ring system.
- Marjani et al. (2021) reported high-yield syntheses (87–95%) of pyrazolo[1,5-a]pyrimidine derivatives via this approach, emphasizing the condensation of 5-amino-3-arylamino-1H-pyrazoles with various 1,3-dicarbonyl compounds under acidic conditions.
- The reaction mechanism involves initial nucleophilic attack on the electrophilic carbonyl carbon, followed by cyclization and dehydration steps to afford the fused heterocycle.
Condensation of 5-Amino-3-Substituted Pyrazoles with 1,3-Diketones or Keto Esters
This route is particularly effective for synthesizing substituted pyrazolo[1,5-a]pyrimidines with diverse substituents at positions 2, 3, 5, 6, and 7:
- Procedure: 5-Amino-3-arylamino-1H-pyrazoles are reacted with 1,3-diketones or keto esters in the presence of sulfuric acid and acetic acid.
- Reaction Time & Yield: Typically completed within 4–8 hours, with yields exceeding 85%.
- Marjani et al. (2021) demonstrated this method yielding compounds like 4a–4m with yields ranging from 87% to 95% (see Table 1), confirming its efficiency.
- The process involves initial formation of an imine or enamine intermediate, followed by cyclization and aromatization to produce the fused heterocycle.
Pericyclic and Cycloaddition Reactions
Alternative synthetic pathways include pericyclic reactions such as [4 + 2] cycloadditions, which enable the formation of fused heterocycles without the need for aminopyrazole starting materials:
- Methodology: Acyclic precursors like N-propargylic sulfonylhydrazones undergo copper-catalyzed click reactions with sulphonyl azides, followed by intramolecular Diels–Alder reactions, leading to fused ring systems.
- Advantages: Scalability, one-pot procedures, and the potential for structural diversity.
- Ding et al. (2022) developed a scalable protocol for fused ring synthesis via this approach, which can be adapted for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Condensation of 1,3-Diketones with Substituted 5-Aminopyrazoles
A high-yielding, straightforward method involves condensing 1,3-diketones with substituted 5-aminopyrazoles:
- Reaction Conditions: Using sulfuric acid in acetic acid at room temperature.
- Reaction Pathway: The process involves initial nucleophilic attack, followed by cyclization and dehydration, forming the fused heterocycle.
- Poursattar Marjani et al. (2015) reported yields of 87–95% for such reactions, confirming the method's robustness.
Reaction Mechanisms and Structural Confirmation
The key mechanistic steps involve:
- Nucleophilic attack of amino groups on electrophilic carbonyl carbons.
- Cyclization via intramolecular nucleophilic substitution.
- Dehydration leading to aromatic or semi-aromatic heterocycles.
Spectroscopic analyses (NMR, IR, elemental analysis) confirm the structure of the synthesized compounds, with characteristic signals corresponding to the fused heterocyclic system.
Summary of Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with structurally related analogs, focusing on synthesis, substituent effects, and physicochemical properties.
Structural and Substituent Variations
*Calculated based on analogous structures.
Physicochemical Properties
- Lipophilicity : The 2-propyl group in the target compound increases lipophilicity (logP ~2.5*), comparable to 5,7-dimethyl-2-isopropyl analogs (logP ~3.0). Trifluoromethyl groups (e.g., in) reduce logP but enhance polarity.
- Thermal Stability : Methyl and trifluoromethyl substituents improve thermal stability, as evidenced by higher decomposition temperatures in derivatives like 4n (m.p. >200°C inferred from).
- Solubility : Partially saturated backbones (4H,5H,6H,7H) improve aqueous solubility compared to fully aromatic systems. For example, compound 60 (5-(3,5-dimethoxyphenyl)-2-isopropyl derivative) exhibits moderate solubility in polar solvents due to methoxy groups.
Key Findings and Implications
Substituent-Driven Reactivity : Electron-donating groups (e.g., -OCH₃) enhance regioselectivity in multicomponent syntheses, while electron-withdrawing groups (e.g., -CF₃) stabilize intermediates in oxidative cyclizations.
Biological Optimization : The 2-propyl group in the target compound may balance lipophilicity and solubility, making it a candidate for central nervous system (CNS) drug development.
Synthetic Challenges : Steric hindrance from substituents like 5,7-dimethyl groups can reduce reaction yields, necessitating optimized catalysts (e.g., KHSO₄ under ultrasound).
Biological Activity
6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system, imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic method includes:
- Condensation of starting materials : The reaction conditions are optimized for yield and purity.
- Purification techniques : Methods such as recrystallization and chromatography are employed to ensure high-quality product isolation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 36.12 | CDK inhibition |
| MCF-7 | 0.46 | Induction of apoptosis |
| HCT116 | 3.3 | Cell cycle arrest at SubG1/G1 phase |
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory and antimicrobial activities. Studies have demonstrated its ability to modulate inflammatory pathways and inhibit bacterial growth.
Case Study: Anti-inflammatory Effects
A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to bind to specific enzyme active sites or modulate receptor activity. These interactions can significantly alter cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It can influence receptor-mediated signaling pathways that regulate cellular responses.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been evaluated for their biological activities. Here is a comparison highlighting their unique properties:
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | Bromine substitution | Enhanced reactivity due to bromine |
| Ethyl-5-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Chlorophenyl group attachment | Increased bioactivity potential |
| 3-Amino-6-methylpyrazolo[1,5-a]pyrimidine | Amino group substitution | Different biological activity profile |
Q & A
Q. What are the standard synthetic routes for 6-Methyl-2-propyl-pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclization reactions of pyrazole and pyrimidine precursors. For example, condensation of substituted pyrazoles (e.g., 3-methylpyrazole) with carbonyl-containing pyrimidine derivatives under basic conditions yields the fused heterocyclic core. Reaction conditions (temperature, solvent) are critical for regioselectivity and purity . Industrial-scale optimization may employ continuous flow reactors to enhance yield and reproducibility .
Q. How is the compound characterized post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. For instance, ¹H NMR can resolve methyl and propyl substituents at positions 6 and 2, respectively, while HRMS validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What foundational biological activities are associated with this compound?
The pyrazolo[1,5-a]pyrimidine scaffold exhibits kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs). In vitro assays show IC₅₀ values in the nanomolar range, suggesting competitive ATP-binding site inhibition. Preliminary studies also indicate anti-inflammatory potential via modulation of COX-2 pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence biological activity and selectivity?
Substituent effects are critical for target engagement. The 6-methyl group enhances lipophilicity, improving membrane permeability, while the 2-propyl chain sterically hinders off-target interactions. Comparative studies with analogs (e.g., 7-cyclopropyl derivatives) show that bulkier substituents at position 7 reduce kinase selectivity but improve metabolic stability . Quantitative Structure-Activity Relationship (QSAR) models can predict substituent impacts on binding affinity .
Q. What strategies optimize synthetic yield and purity for large-scale applications?
Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) while maintaining >90% yield. Continuous flow reactors minimize side reactions by precise control of residence time and temperature. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can contradictions in kinase inhibition data across studies be resolved?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardizing assays using recombinant kinases (e.g., CDK2 vs. CDK4) and validating with orthogonal methods (e.g., thermal shift assays) improves reproducibility. Meta-analyses of published data can identify confounding variables .
Q. What computational methods elucidate the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) map binding modes to kinase active sites. For example, MD trajectories reveal stable hydrogen bonds between the pyrimidine nitrogen and kinase hinge regions over 100 ns simulations. Free energy calculations (MM/PBSA) quantify binding affinity differences among analogs .
Q. What role does this compound play in multi-target drug design?
Its fused heterocyclic core enables simultaneous interactions with multiple targets. For instance, derivatives have shown dual inhibition of CDK2 and PIM1 kinases, leveraging conserved ATP-binding residues. Rational design of bifunctional analogs (e.g., adding a triazole moiety) can enhance polypharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
